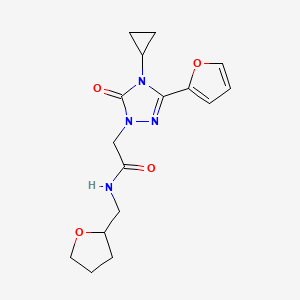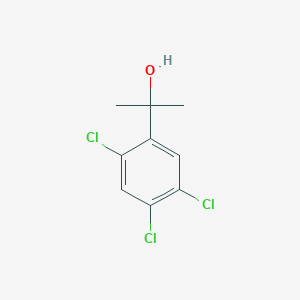
2-(2,4,5-Trichlorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,4,5-Trichlorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 62436-52-6. It has a molecular weight of 239.53 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propan-2-ol group attached to a 2,4,5-trichlorophenyl group . The InChI code for this compound is 1S/C9H9Cl3O/c1-9(2,13)5-3-7(11)8(12)4-6(5)10/h3-4,13H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (239.53) and its IUPAC name (this compound) . Other properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Synthetic Chemistry and Drug Development
Synthesis of 1,2,3-Triazole Derivatives
Research involving the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition highlights the potential of halogen-substituted triazoles in antifungal drug development. These compounds show promising antifungal activity against Candida species, indicating a pathway for future pharmaceutical advancements (Lima-Neto et al., 2012).
Antimicrobial and Antifungal Activity
The synthesis and evaluation of chalcone derivatives and their crystal structures have been studied for potential biological activities. Such research underscores the importance of structural modification in enhancing bioactive properties of compounds, including antifungal and antimicrobial effects (Salian et al., 2018).
Material Science and Corrosion Inhibition
- Corrosion Inhibition of Metals: The study of triazole derivatives for corrosion inhibition reveals their efficacy in protecting metals in acidic media. This research is crucial for industrial applications where metal preservation is vital, demonstrating the chemical's role in extending the lifespan of metals (Lagrenée et al., 2002).
Environmental Science
- Oxidative Transformation of Environmental Contaminants: The investigation into the oxidative transformation of antibacterial agents by manganese oxides offers insights into environmental remediation techniques. This study helps understand how pollutants are degraded in natural settings, contributing to the development of more effective environmental cleanup strategies (Zhang & Huang, 2003).
Photocatalysis and Polymer Science
- Photoinduced Reactivity for Radical Polymerizations: Exploring the reactivity of compounds upon photolysis sheds light on their use in initiating radical polymerizations. This area of research has implications for materials science, particularly in developing new polymers with specific properties for industrial applications (Rosspeintner et al., 2009).
Antimicrobial Development
- Synthesis and Biological Properties of Derivatives: The synthesis and study of cathinone derivatives for biological properties emphasize the potential of these compounds in medicinal chemistry. Such research is foundational for developing new drugs with improved efficacy and reduced side effects (Papoyan et al., 2011).
特性
IUPAC Name |
2-(2,4,5-trichlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-9(2,13)5-3-7(11)8(12)4-6(5)10/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPGORCCJPPGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1Cl)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


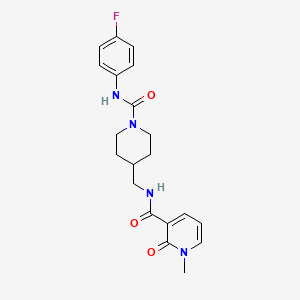
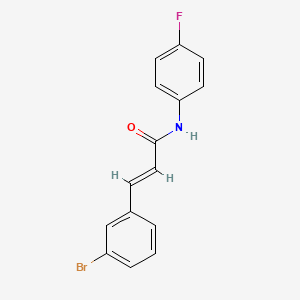
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2656457.png)
![4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2656459.png)
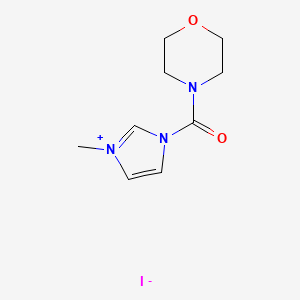
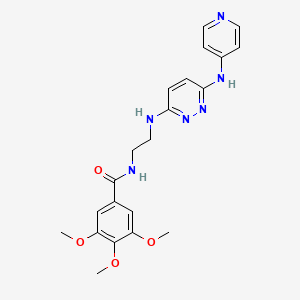
![2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2656463.png)
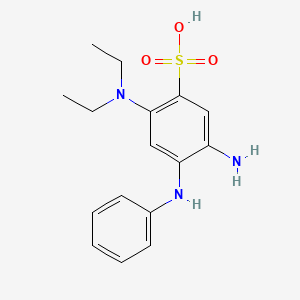
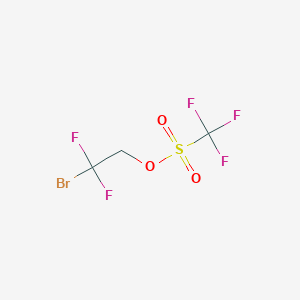
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2656467.png)


